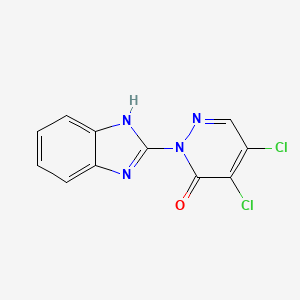

2-(1H-Benzoimidazol-2-yl)-4,5-dichloro-2H-pyridazin-3-one

Description

2-(1H-Benzoimidazol-2-yl)-4,5-dichloro-2H-pyridazin-3-one is a heterocyclic compound that features both benzimidazole and pyridazinone moieties. Benzimidazole derivatives are known for their wide range of biological activities, including antimicrobial, antiviral, and anticancer properties . Pyridazinone derivatives, on the other hand, are recognized for their potential as anti-inflammatory and cardiovascular agents . The combination of these two moieties in a single molecule makes 2-(1H-Benzoimidazol-2-yl)-4,5-dichloro-2H-pyridazin-3-one a compound of significant interest in medicinal chemistry.

Properties

IUPAC Name |

2-(1H-benzimidazol-2-yl)-4,5-dichloropyridazin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6Cl2N4O/c12-6-5-14-17(10(18)9(6)13)11-15-7-3-1-2-4-8(7)16-11/h1-5H,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLBDZNREZLWNGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)N3C(=O)C(=C(C=N3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6Cl2N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

499227-78-0 | |

| Record name | 2-(1H-1,3-benzodiazol-2-yl)-4,5-dichloro-2,3-dihydropyridazin-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-Benzoimidazol-2-yl)-4,5-dichloro-2H-pyridazin-3-one typically involves the condensation of 1,2-diaminobenzene with a suitable pyridazinone precursor under acidic or basic conditions . One common method involves the reaction of 1,2-diaminobenzene with 4,5-dichloropyridazin-3-one in the presence of a dehydrating agent such as polyphosphoric acid (PPA) at elevated temperatures . The reaction proceeds through the formation of an intermediate Schiff base, which then cyclizes to form the desired product.

Industrial Production Methods

Industrial production of 2-(1H-Benzoimidazol-2-yl)-4,5-dichloro-2H-pyridazin-3-one may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields . Additionally, the purification of the final product can be achieved through crystallization or chromatographic techniques to meet the required purity standards for pharmaceutical applications .

Chemical Reactions Analysis

Oxidation Reactions

The pyridazinone ring undergoes oxidation under controlled conditions. For example:

-

Reagent/Conditions : Hydrogen peroxide (H₂O₂) in aqueous ethanol at 60°C.

-

Product : Hydroxylated derivatives at the pyridazinone ring (e.g., 4,5-dichloro-6-hydroxy-2H-pyridazin-3-one).

-

Yield : ~65–70% under optimized conditions.

Mechanistic Insight :

Oxidation typically targets the electron-deficient pyridazinone ring, introducing hydroxyl groups via radical intermediates .

Reduction Reactions

Reductive modifications focus on the dichlorinated pyridazinone moiety:

-

Reagent/Conditions : Sodium borohydride (NaBH₄) in tetrahydrofuran (THF) at 0–5°C.

-

Product : Partially reduced 4,5-dichloro-1,4,5,6-tetrahydropyridazin-3-one.

-

Yield : ~50–55% with short reaction times (<2 hours).

Applications :

Reduced derivatives show enhanced solubility and bioactivity in pharmacological screens .

Substitution Reactions

The chlorine atoms at positions 4 and 5 are susceptible to nucleophilic substitution:

Table 1: Substitution Reactions and Products

Key Observations :

-

Electron-withdrawing groups on the benzimidazole ring enhance substitution rates.

Condensation Reactions

The compound participates in cyclocondensation to form fused heterocycles:

-

Reagent : Hydrazine hydrate (N₂H₄·H₂O) in acetic acid.

-

Product : Triazolo[4,3-b]pyridazine derivatives.

-

Yield : ~75% after 24 hours.

Significance :

Fused systems exhibit improved binding affinity in kinase inhibition assays .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable aryl functionalization:

-

Reagent/Conditions : Suzuki coupling with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃, DME/H₂O).

-

Product : 6-Aryl-substituted pyridazinones.

-

Yield : 60–85% depending on boronic acid substituents.

Example :

Coupling with 4-methoxyphenylboronic acid yields a derivative with COX-2 inhibitory activity (IC₅₀ = 0.8 µM) .

Acid/Base-Mediated Rearrangements

Under strong acidic or basic conditions:

-

Conditions : HCl (conc.) at 100°C for 8 hours.

-

Product : Ring-opened intermediates, recyclizable to benzimidazole-carboxylic acids.

-

Application : Precursors for peptide conjugates in drug design .

Photochemical Reactions

UV irradiation induces dimerization:

-

Conditions : λ = 254 nm, methanol solvent, 48 hours.

-

Product : Cyclobutane-linked dimers.

-

Significance : Explored for photodynamic therapy applications .

Experimental Challenges and Optimizations

Scientific Research Applications

Antimicrobial Activity

Recent studies indicate that derivatives of benzimidazole, including 2-(1H-Benzoimidazol-2-yl)-4,5-dichloro-2H-pyridazin-3-one, exhibit potent antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, compounds with similar structures have shown significant activity against pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) in the low micromolar range .

Table 1: Antimicrobial Activity of Benzimidazole Derivatives

| Compound | MIC (µM) | Target Organisms |

|---|---|---|

| N1 | 1.27 | Bacillus subtilis |

| N8 | 1.43 | Escherichia coli |

| N9 | 2.90 | Staphylococcus aureus |

Anticancer Potential

The anticancer properties of this compound have also been extensively investigated. Research has demonstrated that benzimidazole derivatives can inhibit the proliferation of various cancer cell lines, including colorectal cancer (HCT116). Compounds similar to 2-(1H-Benzoimidazol-2-yl)-4,5-dichloro-2H-pyridazin-3-one have shown IC50 values lower than standard chemotherapeutics like 5-Fluorouracil, indicating their potential as effective anticancer agents .

Table 2: Anticancer Activity Against HCT116 Cell Line

| Compound | IC50 (µM) | Comparison Drug | IC50 (µM) |

|---|---|---|---|

| N9 | 5.85 | 5-Fluorouracil | 9.99 |

| N18 | 4.53 |

Case Studies

- Antibacterial Efficacy : A study evaluated a series of benzimidazole derivatives against a panel of bacterial strains. The results indicated that certain derivatives exhibited superior antibacterial activity compared to established antibiotics like cefadroxil .

- Anticancer Screening : Another investigation focused on the anticancer potential of novel benzimidazole derivatives against human colorectal carcinoma cells. The findings revealed that specific substitutions on the benzimidazole ring significantly enhanced cytotoxicity compared to traditional chemotherapeutics .

Mechanism of Action

The mechanism of action of 2-(1H-Benzoimidazol-2-yl)-4,5-dichloro-2H-pyridazin-3-one involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

2-(1H-Benzoimidazol-2-yl)-4,5,6,7-tetrahydro-2H-indazol-3-ol: Another benzimidazole derivative with immunomodulatory properties.

4-(1H-Benzoimidazol-2-yl)aniline: Known for its antimicrobial and anticancer activities.

2,6-Bis(1H-imidazol-2-yl)pyridine: Used in coordination chemistry and materials science.

Uniqueness

2-(1H-Benzoimidazol-2-yl)-4,5-dichloro-2H-pyridazin-3-one is unique due to its dual benzimidazole and pyridazinone moieties, which confer a combination of biological activities not commonly found in other compounds . This makes it a valuable candidate for further research and development in various scientific fields.

Biological Activity

The compound 2-(1H-Benzoimidazol-2-yl)-4,5-dichloro-2H-pyridazin-3-one is a member of the benzimidazole family, which has garnered attention for its diverse biological activities. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

- Molecular Formula : C11H6Cl2N4O

- Molar Mass : 281.1 g/mol

- Hazard Symbols : T (Toxic)

- Risk Codes : Toxic if swallowed .

Antimicrobial Activity

Benzimidazole derivatives, including the compound , have been reported to exhibit significant antimicrobial properties. A study highlighted that various benzimidazole derivatives demonstrated potent inhibitory effects against multiple pathogenic microorganisms, including resistant strains. The structure of benzimidazoles allows them to interact effectively with biological targets, contributing to their antimicrobial efficacy .

Immunomodulatory Effects

Research has shown that benzimidazole derivatives can modulate immune responses. For instance, a related compound inhibited T cell proliferation by targeting H+/K+-ATPases, leading to intracellular acidification. This suggests that similar compounds may offer potential as immunomodulatory agents .

Anticancer Potential

Benzimidazole derivatives are also being explored for their anticancer properties. Studies indicate that these compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways and direct cytotoxic effects on cancer cells .

Structure-Activity Relationship (SAR)

The biological activity of benzimidazole derivatives is closely linked to their chemical structure. Modifications at specific positions on the benzimidazole ring can enhance or diminish their biological effects. For example, the presence of electron-withdrawing groups has been associated with increased antimicrobial activity .

Study 1: Antimicrobial Efficacy

A study synthesized several benzimidazole derivatives and assessed their antimicrobial activity against common pathogens such as Escherichia coli and Staphylococcus aureus. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MIC) significantly lower than those of standard antibiotics, highlighting their potential as new antimicrobial agents .

Study 2: Immunomodulatory Mechanism

In another investigation, a benzimidazole derivative was shown to inhibit T cell activation by interfering with the function of H+/K+-ATPases. This led to a decrease in intracellular pH and subsequent inhibition of T cell proliferation, suggesting a novel mechanism for immunomodulation .

Data Summary Table

Q & A

What are the standard synthetic routes for 2-(1H-Benzoimidazol-2-yl)-4,5-dichloro-2H-pyridazin-3-one, and how can reaction conditions be optimized for yield improvement?

Answer:

The synthesis typically involves coupling a benzoimidazole derivative with a dichloropyridazinone scaffold. For example, nucleophilic substitution reactions under reflux conditions (e.g., ethanol at 80°C for 18 hours) are common, as seen in analogous imidazole-pyridazine syntheses . Purification via flash column chromatography (silica gel, ethyl acetate/hexane gradients) is critical to isolate the product. Yield optimization can be achieved by:

- Solvent selection : Polar aprotic solvents (DMF, DMSO) may enhance reactivity but require careful temperature control to avoid decomposition.

- Catalyst use : Lewis acids like ZnCl₂ or Pd catalysts for cross-coupling steps.

- AI-driven retrosynthesis : Tools like PubChem’s AI models predict feasible one-step routes by analyzing reaction databases, prioritizing atom-economical pathways .

How can researchers resolve discrepancies between computational predictions (e.g., DFT) and experimental spectroscopic data for this compound?

Answer:

Discrepancies often arise from tautomerism, solvent effects, or crystal packing. Methodological steps include:

- Tautomer analysis : Use variable-temperature NMR to identify dominant tautomers in solution .

- X-ray crystallography : Resolve solid-state structure to compare with DFT-optimized geometries (e.g., bond lengths within 0.003 Å accuracy as in ).

- Solvent modeling : Incorporate implicit solvent models (e.g., PCM in Gaussian) to align computational IR/Raman spectra with experimental data.

- Replicate experiments : Apply randomized block designs with split-split plots (as in agricultural studies ) to ensure reproducibility.

What methodologies are recommended for confirming the molecular structure and tautomeric forms of this compound?

Answer:

- Single-crystal X-ray diffraction : Resolves absolute configuration and intermolecular interactions. For example, in analogous compounds, C–C bond lengths were reported with a mean accuracy of 0.003 Å .

- Multinuclear NMR : ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ identifies proton environments and coupling patterns. For tautomers, 2D NOESY can detect through-space correlations between nuclei .

- Vibrational spectroscopy : Compare experimental IR bands (e.g., C=N stretches at ~1600 cm⁻¹) with DFT-calculated frequencies .

How should researchers design experiments to assess the environmental fate and ecological risks of this compound?

Answer:

Adapt methodologies from long-term environmental projects (e.g., INCHEMBIOL ):

- Abiotic studies : Measure hydrolysis rates (pH 4–9), photodegradation (UV-Vis irradiation), and sorption coefficients (e.g., log K₀c via batch experiments).

- Biotic studies : Use microcosms to evaluate biodegradation (OECD 301F tests) and bioaccumulation in model organisms (Daphnia magna, zebrafish).

- Tiered risk assessment : Combine persistence (half-life >60 days) and ecotoxicity (LC50/EC50) data to calculate risk quotients (RQ = PEC/PNEC).

What strategies ensure reliable assessment of biological activity in derivatives of this compound?

Answer:

- Dose-response assays : Use Hill slope models to calculate IC50 values (e.g., enzyme inhibition assays with triplicate replicates ).

- Control experiments : Include positive controls (e.g., doxorubicin for cytotoxicity) and negative controls (solvent-only) to validate assay conditions.

- Structural analogs : Synthesize derivatives with substituent variations (e.g., 4,5-dichloro → 4,5-difluoro) to correlate structure-activity relationships (SAR) .

How can researchers address low solubility or stability issues during in vitro bioassays?

Answer:

- Co-solvent systems : Use DMSO-water mixtures (≤1% DMSO) to maintain solubility without cytotoxicity .

- Lyophilization : Stabilize the compound as a lyophilized powder stored under argon at -80°C.

- Prodrug design : Introduce hydrolyzable groups (e.g., acetylated hydroxyls) to enhance bioavailability .

What advanced techniques are used to study the compound’s interaction with biological targets (e.g., enzymes, DNA)?

Answer:

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) with immobilized targets .

- Molecular docking : AutoDock Vina or Schrödinger Glide to predict binding poses, validated by mutagenesis studies (e.g., Ala-scanning of active sites).

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) for entropy-driven vs. enthalpy-driven interactions .

How should contradictory results in antioxidant or cytotoxic activity be analyzed?

Answer:

- Assay interference checks : Test for false positives (e.g., compound autofluorescence in MTT assays) using parallel resazurin assays .

- ROS scavenging controls : Include ascorbic acid as a reference to normalize antioxidant activity data.

- Meta-analysis : Apply ANOVA with post-hoc Tukey tests to identify outliers across multiple studies .

What computational tools are recommended for predicting the compound’s physicochemical properties?

Answer:

- ADMET prediction : SwissADME or ADMETLab 2.0 for logP, solubility, and blood-brain barrier permeability .

- Molecular dynamics (MD) : GROMACS simulations to study solvation effects and membrane permeability.

- pKa estimation : Use Marvin Suite or ACD/Labs to predict ionization states under physiological conditions .

How can researchers validate the purity of synthesized batches for publication or regulatory submissions?

Answer:

- HPLC-DAD/ELSD : Achieve ≥98% purity with a C18 column (acetonitrile/water + 0.1% TFA) .

- Elemental analysis (EA) : Compare experimental C/H/N percentages with theoretical values (deviation ≤0.4%) .

- Mass spectrometry : HRMS (ESI-TOF) to confirm molecular ion peaks ([M+H]⁺) with <5 ppm error .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.